6-(4-Phenylbutoxy)hexanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
6-(4-phenylbutoxy)hexanal |
InChI |
InChI=1S/C16H24O2/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11,13H,1-2,6-9,12,14-15H2 |
InChI Key |
REAWJYMPCIAHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 4 Phenylbutoxy Hexanal
Established Synthetic Routes
Kornblum Oxidation of 6-(4-Phenylbutoxy)hexyl Bromide
A well-documented method for the preparation of 6-(4-phenylbutoxy)hexanal involves the Kornblum oxidation of 6-(4-phenylbutoxy)hexyl bromide. organic-chemistry.org This reaction provides a direct conversion of an alkyl halide to the corresponding aldehyde using dimethyl sulfoxide (B87167) (DMSO) as both the oxidant and solvent. wikipedia.orgresearchgate.net
A specific reported synthesis involves heating a mixture of 6-(4-phenylbutoxy)hexyl bromide with sodium bicarbonate in DMSO. The reaction proceeds at 150°C for a short duration, after which the product is isolated. This method has been reported to yield the desired aldehyde quantitatively.
The Kornblum oxidation proceeds through a well-established mechanism. wikipedia.orgchem-station.com The initial step involves the nucleophilic attack of the oxygen atom of DMSO on the primary alkyl bromide, displacing the bromide ion in an SN2 reaction to form an alkoxysulfonium salt. wikipedia.orgmasterorganicchemistry.com In the presence of a base, such as sodium bicarbonate or triethylamine, a proton on the carbon adjacent to the oxygen is abstracted. wikipedia.orgmasterorganicchemistry.com This is followed by an elimination reaction, yielding the aldehyde, dimethyl sulfide (B99878), and the protonated base. chem-station.com
Several reaction parameters can influence the outcome of the Kornblum oxidation:
Leaving Group: The nature of the leaving group on the alkyl substrate is crucial. The reaction works well with good leaving groups such as iodide and tosylate. wikipedia.org While bromides are also effective, they can be less reactive. wikipedia.org
Base: A mild, non-nucleophilic base is typically employed to facilitate the final elimination step without competing in the initial SN2 reaction. wikipedia.org Triethylamine and sodium bicarbonate are common choices. wikipedia.org
Solvent: DMSO typically serves as both the reactant and the solvent. researchgate.net Its high polarity effectively solvates the intermediate salt. bch.ro
Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate, with temperatures around 150°C being reported. nih.gov
While a quantitative yield has been reported for the synthesis of this compound, general optimization strategies for the Kornblum oxidation focus on maximizing the yield and purity of the aldehyde product. Key areas for optimization include:
Minimizing Side Reactions: Over-oxidation to the carboxylic acid is generally not a significant issue under standard Kornblum conditions. However, the choice of a suitable, non-nucleophilic base is critical to prevent the formation of byproducts from competing reactions.
Reaction Time and Temperature: Careful control of reaction time and temperature is necessary. Prolonged reaction times or excessively high temperatures can lead to decomposition of the product. Microwave-assisted Kornblum oxidations have been shown to significantly reduce reaction times from hours to minutes while providing high yields of aliphatic aldehydes. bch.roasianpubs.org
Purification: Purification is typically achieved by extraction and chromatography to remove the dimethyl sulfide byproduct and any unreacted starting materials.
The following table summarizes the impact of various reaction parameters on the Kornblum oxidation:
| Parameter | Effect on Reaction | Common Choices |
| Substrate | Primary alkyl halides or tosylates are ideal. | R-Br, R-I, R-OTs |
| Oxidant/Solvent | Dimethyl sulfoxide (DMSO) | DMSO |
| Base | A mild, non-nucleophilic base is required for the elimination step. | NaHCO₃, Triethylamine (Et₃N) |
| Temperature | Elevated temperatures are often necessary. | 100-150 °C |
Oxidative Cleavage Strategies from Alkenyl Precursors
An alternative approach to synthesizing this compound involves the oxidative cleavage of a suitable alkenyl precursor, such as 8-(4-phenylbutoxy)oct-1-ene. This method breaks a carbon-carbon double bond to form two carbonyl compounds.
The Lemieux-Johnson oxidation is a powerful and widely used method for the oxidative cleavage of alkenes to aldehydes and ketones. wikipedia.orgquora.com This reaction employs a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a re-oxidant, typically sodium periodate (B1199274) (NaIO₄). wikipedia.orgmasterorganicchemistry.com
The reaction proceeds in two main stages. First, the osmium tetroxide hydroxylates the alkene to form a cyclic osmate ester, which is then hydrolyzed to a vicinal diol. wikipedia.org In the second stage, the periodate cleaves the diol and also regenerates the osmium tetroxide, allowing it to be used in catalytic amounts. wikipedia.org This one-pot procedure is advantageous as it avoids the isolation of the intermediate diol. wikipedia.org The reaction generally stops at the aldehyde stage, preventing over-oxidation to the corresponding carboxylic acid. wikipedia.org The addition of a non-nucleophilic base like 2,6-lutidine can sometimes improve yields by minimizing side product formation. wikipedia.org
The Lemieux-Johnson oxidation is applicable to a wide range of alkenes, including terminal and internal double bonds. organic-chemistry.org The reaction exhibits good functional group tolerance, leaving many other groups unaffected.
Key considerations for substrate scope and selectivity include:
Alkene Substitution: The substitution pattern of the alkene determines the products. Terminal alkenes, upon cleavage, will yield an aldehyde and formaldehyde. Internal, disubstituted alkenes will produce two different carbonyl compounds, which could be aldehydes or ketones depending on the substituents.
Electron Density: The reaction is generally faster with more electron-rich double bonds. masterorganicchemistry.com
Chemoselectivity: A significant advantage of the osmium tetroxide/periodate system is its high chemoselectivity. It selectively cleaves the carbon-carbon double bond without oxidizing other sensitive functional groups that might be present in the molecule. For instance, alcohols and protected alcohols are typically stable under these conditions. chemrxiv.org However, the presence of other easily oxidizable groups could potentially lead to side reactions if not properly controlled.
The following table illustrates the general substrate scope of the Lemieux-Johnson oxidation for the formation of aldehydes and ketones:
| Alkene Substrate | Cleavage Products |
| Terminal Alkene (R-CH=CH₂) | Aldehyde (R-CHO) and Formaldehyde (HCHO) |
| Disubstituted Alkene (R-CH=CH-R') | Two Aldehydes (R-CHO and R'-CHO) |
| Trisubstituted Alkene (R₂C=CH-R') | Ketone (R₂C=O) and Aldehyde (R'-CHO) |
| Tetrasubstituted Alkene (R₂C=CR'₂) | Two Ketones (R₂C=O and R'₂C=O) |
Nucleophilic Substitution Approaches in Precursor Synthesis
The synthesis of precursors for this compound is dominated by nucleophilic substitution reactions. The most prevalent method is the Williamson ether synthesis, a robust Sɴ2 reaction for forming ethers. masterorganicchemistry.com In this approach, 4-phenylbutanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 4-phenylbutoxide. This potent nucleophile then displaces a leaving group from a six-carbon electrophile.
Commonly used electrophiles include 1,6-dibromohexane (B150918) or 1,6-diiodohexane. Alternatively, a precursor like 6-bromohexan-1-ol can be used, which is subsequently converted to the target. To enhance reactivity, halides can be converted to better leaving groups, such as tosylates or mesylates, which are more readily displaced by the alkoxide nucleophile. wikipedia.org
Another critical nucleophilic substitution occurs in the Kornblum oxidation, a classical method for converting the resulting 6-(4-phenylbutoxy)hexyl bromide into the final aldehyde product. drugfuture.com The first step of this reaction involves the nucleophilic attack of the oxygen atom of dimethyl sulfoxide (DMSO) on the alkyl bromide, displacing the bromide ion in an Sɴ2 reaction to form an alkoxysulfonium salt. wikipedia.org This intermediate is then treated with a mild base to yield this compound.
| Nucleophile | Electrophile (C6 Chain Source) | Base / Solvent | Leaving Group | Intermediate Precursor |
|---|---|---|---|---|
| Sodium 4-phenylbutoxide | 1,6-Dibromohexane | NaH / DMF or THF | Br⁻ | 6-(4-Phenylbutoxy)hexyl bromide |
| Sodium 4-phenylbutoxide | 6-Chlorohexan-1-ol | NaH / THF | Cl⁻ | 6-(4-Phenylbutoxy)hexan-1-ol |
| 6-(4-Phenylbutoxy)hexyl bromide | Dimethyl sulfoxide (DMSO) | NaHCO₃ / DMSO | (CH₃)₂S | Alkoxysulfonium salt |
Emerging Synthetic Innovations
Recent advancements in chemical synthesis have focused on improving the efficiency, cost-effectiveness, and environmental footprint of producing compounds like this compound. These innovations center on novel catalytic systems and greener reaction conditions.
Development of Novel Catalytic Systems for Efficiency Enhancement
To overcome the limitations of stoichiometric reagents and harsh conditions, research has shifted towards catalytic methods for both the ether formation and the oxidation steps.
For the Williamson ether synthesis step, Phase Transfer Catalysis (PTC) offers a significant enhancement. numberanalytics.com This technique is ideal when the nucleophile (the sodium alkoxide) is soluble in an aqueous or solid phase while the alkyl halide is soluble in an organic phase. A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, facilitates the transport of the alkoxide anion into the organic phase to react with the electrophile, thereby increasing reaction rates and efficiency under milder conditions. numberanalytics.comyoutube.com
For the aldehyde synthesis, a key innovation is the move from stoichiometric oxidations like the Kornblum method to catalytic oxidation . An effective approach involves the direct catalytic oxidation of the alcohol precursor, 6-(4-phenylbutoxy)hexan-1-ol, using air as the ultimate oxidant. Studies on analogous structures show that supported metal catalysts, such as copper oxide on an alumina (B75360) or magnesia support (e.g., CuO-MgO/Al₂O₃), can effectively catalyze the conversion of a primary alcohol to an aldehyde with high selectivity. researchgate.net Such processes are highly desirable as they replace costly and waste-generating stoichiometric oxidants with clean and abundant air.
| Method | Precursor | Reagents | Conditions | Key Advantages |
|---|---|---|---|---|
| Kornblum Oxidation | 6-(4-Phenylbutoxy)hexyl bromide | DMSO, NaHCO₃ | High Temperature (~150°C) | Good yield from alkyl halide. |
| Catalytic Aerobic Oxidation | 6-(4-Phenylbutoxy)hexan-1-ol | Supported Metal Catalyst (e.g., CuO/Al₂O₃), Air | Elevated Temperature (~260°C) | Uses air as oxidant; produces water as byproduct. researchgate.net |
Exploration of Greener and More Sustainable Reaction Conditions
The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. Several strategies are being explored that apply to the synthesis of this compound.
Aqueous and Solid-Supported Synthesis: For the etherification step, moving away from volatile and toxic organic solvents like DMF is a priority. Surfactant-assisted synthesis allows the Williamson reaction to be performed in water, a benign solvent. researchgate.netfrancis-press.com Another approach is the use of solid-supported bases, such as potassium hydroxide (B78521) on alumina (KOH/Al₂O₃), which can act as both the base and a heterogeneous catalyst, simplifying workup and allowing for catalyst recycling. tandfonline.com
Energy Efficiency: The Kornblum oxidation often requires high temperatures for extended periods. The use of microwave irradiation has been shown to dramatically accelerate this reaction, reducing reaction times from hours to just a few minutes, which significantly lowers energy consumption. bch.ro
Alternative Solvents and Reagents: Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, are emerging as green, recyclable, and non-volatile solvent/catalyst systems for ether synthesis. chemistryforsustainability.org They can replace traditional volatile organic compounds and facilitate unsymmetrical ether formation.
Solid-Phase Synthesis: To streamline the process and reduce waste from purification, solid-phase synthesis presents a powerful alternative. nih.gov In this methodology, the 4-phenylbutanol precursor could be anchored to a solid support (e.g., a resin). The alkylation and subsequent oxidation reactions would be carried out on the resin-bound substrate. After the final step, the pure this compound product would be cleaved from the support, eliminating the need for extensive chromatographic purification and minimizing solvent waste.
| Technique | Synthetic Step | Principle | Sustainability Advantage |
|---|---|---|---|
| Phase Transfer Catalysis (PTC) | Ether Synthesis | Facilitates reaction between immiscible reactants. numberanalytics.com | Enhances reaction rates under milder conditions. |
| Surfactant-Assisted Synthesis | Ether Synthesis | Enables reaction in aqueous media. researchgate.net | Replaces volatile organic solvents with water. |
| Microwave Irradiation | Aldehyde Synthesis (Kornblum) | Rapid, direct heating of polar reagents. bch.ro | Reduces reaction time and energy consumption. |
| Solid-Phase Synthesis | Overall Process | Immobilizes substrate on a resin for reaction and cleavage. nih.gov | Simplifies purification, reduces solvent waste. |
| Catalytic Aerobic Oxidation | Aldehyde Synthesis | Uses a heterogeneous catalyst and air as the oxidant. researchgate.net | High atom economy; water is the only byproduct. |
Chemical Reactivity and Transformation Pathways of 6 4 Phenylbutoxy Hexanal
Aldehyde Functional Group Chemistry
The aldehyde group in 6-(4-phenylbutoxy)hexanal is a key site for numerous chemical reactions. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent α-hydrogens exhibit acidity, enabling a range of transformations.
Reductive Amination Reactions
Reductive amination is a cornerstone of amine synthesis, converting carbonyl compounds into amines via an imine intermediate. wikipedia.org This method is widely employed for its efficiency and control, avoiding issues of over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com For this compound, this pathway allows for the introduction of various amine functionalities.
A significant application of the reductive amination of this compound is the synthesis of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine. This reaction is a critical step in the synthesis of Salmeterol, a long-acting β2-adrenergic agonist. asianpubs.org The process involves the condensation of this compound with benzylamine (B48309) to form an intermediate imine, which is then reduced to the final secondary amine product. masterorganicchemistry.com
Table 1: Synthesis of N-Benzyl-6-(4-Phenylbutoxy)hexan-1-amine via Reductive Amination
| Reactants | Reducing Agent | Solvent | Yield | Reference |
| This compound, Benzylamine | Sodium Triacetoxyborohydride (B8407120) | Dichloromethane (B109758) | Not specified | drugfuture.com |
| This compound, Benzylamine | Sodium Cyanoborohydride | Methanol | ~65% |
While the specific stereochemical outcomes for the reductive amination of this compound are not extensively detailed in the provided search results, general principles of stereocontrol in reductive aminations are well-established. When a chiral amine or a chiral catalyst is used, it is possible to achieve asymmetric induction, leading to the formation of an enantiomerically enriched or pure amine product. wikipedia.org The diastereoselectivity of such reactions can be influenced by the choice of the hydrogenation catalyst. nih.gov For complex molecules, reagents like sodium triacetoxyborohydride have been shown to facilitate stereoselective reductions. sigmaaldrich.com
The mechanism of reductive amination involves two key stages: the formation of an imine or iminium ion and its subsequent reduction. wikipedia.orgorganicchemistrytutor.com The reaction is typically carried out under weakly acidic conditions which catalyze the dehydration of the initial hemiaminal intermediate to the imine. wikipedia.org
Several reducing agents are commonly employed, each with distinct properties:
Sodium Borohydride (NaBH₄): A strong reducing agent capable of reducing both the imine and the starting aldehyde or ketone. To achieve selectivity, the imine formation must be complete before the addition of NaBH₄. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is stable in weakly acidic conditions. It selectively reduces the iminium ion over the carbonyl starting material, allowing for a one-pot reaction. wikipedia.orgmasterorganicchemistry.com However, it can release toxic cyanide byproducts. wikipedia.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations. organic-chemistry.orgsigmaaldrich.com The electron-withdrawing acetate (B1210297) groups moderate the reactivity of the borohydride. organic-chemistry.org It is often preferred due to its reduced toxicity and high yields. sigmaaldrich.com
The choice of solvent is also crucial; for instance, sodium triacetoxyborohydride is sensitive to water and is often used in solvents like dichloromethane (DCE), tetrahydrofuran (B95107) (THF), or dioxane. commonorganicchemistry.com
Oxidation to Carboxylic Acid Derivatives
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-(4-phenylbutoxy)hexanoic acid. A common and effective oxidizing agent for this transformation is pyridinium (B92312) dichromate (PDC) in a solvent such as dimethylformamide (DMF). google.com This reaction provides a straightforward route to the carboxylic acid derivative, which can be a valuable synthetic intermediate. For instance, the oxidation of hexanal (B45976) to hexanoic acid has been observed to proceed to near completion over time. researchgate.net
Table 2: Oxidation of this compound
| Starting Material | Oxidizing Agent | Solvent | Product | Reference |
| 6-(4-Phenylbutoxy)hexanol* | Pyridinium Dichromate | DMF | 6-(4-Phenylbutoxy)hexanoic acid | google.com |
*Note: The reference describes the oxidation of the corresponding alcohol, 6-(4-phenylbutoxy)hexanol, to the carboxylic acid. The oxidation of the aldehyde, this compound, would also yield the same carboxylic acid product.
Other Condensation and Addition Reactions
The aldehyde group of this compound is also amenable to other classical carbonyl reactions, such as the Wittig reaction and aldol (B89426) condensation, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Wittig Reaction: This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. masterorganicchemistry.comdalalinstitute.com For this compound, a Wittig reaction would allow for the extension of the carbon chain and the introduction of a carbon-carbon double bond at the former carbonyl position. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate. dalalinstitute.comlumenlearning.com
Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. iitk.ac.insigmaaldrich.com Since this compound possesses α-hydrogens, it can undergo a self-aldol condensation or a crossed-aldol condensation with another carbonyl compound in the presence of a base or acid catalyst. vedantu.com This reaction provides a powerful method for constructing larger, more complex molecules. libretexts.org
Reactivity of the Ether Linkage and Phenyl Substituent
The molecular structure of this compound incorporates two key functional groups that exhibit distinct chemical reactivities: the ether linkage and the terminal phenyl group. The ether group, generally one of the more inert functional groups, can undergo specific cleavage reactions under harsh conditions. Concurrently, the phenyl ring is susceptible to electrophilic substitution, with its reactivity and regioselectivity being significantly influenced by the attached butoxy chain. This section explores the transformation pathways associated with these two structural features.
Investigation of Ether Cleavage Reactions
Ethers are characterized by their general lack of reactivity, which makes them useful as solvents in many chemical reactions. libretexts.orgwikipedia.org However, the carbon-oxygen bond of the ether linkage in this compound can be cleaved under stringent conditions, typically involving treatment with strong, concentrated mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. byjus.comunacademy.com Hydrogen chloride is generally ineffective for this purpose. wikipedia.org
The cleavage mechanism for a dialkyl ether like this compound proceeds in two main steps. First, the ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). libretexts.orgunacademy.com Subsequently, the halide anion (Br⁻ or I⁻), a strong nucleophile, attacks one of the adjacent carbon atoms, displacing the alcohol and forming an alkyl halide. libretexts.org Because the carbon atoms on both sides of the ether oxygen are part of primary alkyl chains, this nucleophilic attack occurs via an SN2 mechanism. libretexts.org The iodide anion (I⁻) is a more effective nucleophile than the bromide anion (Br⁻), making HI a more reactive cleavage agent than HBr. doubtnut.com
In the case of the unsymmetrical ether this compound, the nucleophilic attack can occur at two possible sites: the carbon of the hexanal chain (C-6) or the carbon of the butoxy chain (C-4'). This leads to two potential sets of initial products. If an excess of the acidic reagent is used, the alcohol formed as an intermediate will be subsequently converted into the corresponding alkyl halide. libretexts.org
The potential reaction pathways for the acid-catalyzed cleavage of the ether linkage are detailed in the table below.
Table 1: Products of Acid-Catalyzed Ether Cleavage of this compound
| Reagent (Excess) | Conditions | Potential Products from Cleavage |
| Hydroiodic Acid (HI) | High Temperature | Path A: 1,6-Diiodohexane and 4-Phenyl-1-butanolPath B: 1-Iodo-4-phenylbutane and 6-Hydroxyhexanal |
| Hydrobromic Acid (HBr) | High Temperature | Path A: 1,6-Dibromohexane (B150918) and 4-Phenyl-1-butanolPath B: 1-Bromo-4-phenylbutane and 6-Hydroxyhexanal |
| Hydroiodic Acid (HI) | High Temperature, Prolonged Reaction | 1,6-Diiodohexane and 1-Iodo-4-phenylbutane |
| Hydrobromic Acid (HBr) | High Temperature, Prolonged Reaction | 1,6-Dibromohexane and 1-Bromo-4-phenylbutane |
Note: The aldehyde functional group may also react under these harsh acidic conditions.
Aromatic Substitution Reactions on the Phenyl Moiety
The phenyl group of this compound is an aromatic ring and thus undergoes electrophilic aromatic substitution (EAS) as its characteristic reaction. openochem.orgrahacollege.co.in In these reactions, a strong electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the ring's hydrogen atoms. masterorganicchemistry.comlibretexts.org
The rate and orientation of the substitution are governed by the existing substituent on the ring, which in this case is the 4-phenylbutoxy group. Alkoxy groups (-OR) are powerful activating substituents and act as ortho, para-directors. byjus.com This is due to the resonance effect, where a lone pair of electrons on the ether oxygen can be delocalized into the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. The resonance stabilization is most effective when the electrophile attacks at the positions ortho or para to the substituent, leading to the preferential formation of these isomers.
Common electrophilic aromatic substitution reactions that can be performed on the phenyl moiety of this compound include halogenation, nitration, and Friedel-Crafts reactions.
Table 2: Electrophilic Aromatic Substitution Reactions on this compound
| Reaction Type | Reagents and Catalysts | Electrophile | Expected Major Products |
| Halogenation (Bromination) | Br₂ in CCl₄ or CH₃COOH | Br⁺ | 6-(4-(4-Bromophenyl)butoxy)hexanal (para)6-(4-(2-Bromophenyl)butoxy)hexanal (ortho) |
| Nitration | Concentrated HNO₃ and H₂SO₄ | NO₂⁺ | 6-(4-(4-Nitrophenyl)butoxy)hexanal (para)6-(4-(2-Nitrophenyl)butoxy)hexanal (ortho) |
| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), Lewis Acid (e.g., AlCl₃) | R-C=O⁺ | 6-(4-(4-Acetylphenyl)butoxy)hexanal (para) |
| Friedel-Crafts Alkylation | Alkyl halide (e.g., CH₃Cl), Lewis Acid (e.g., AlCl₃) | R⁺ | 6-(4-(4-Methylphenyl)butoxy)hexanal (para)6-(4-(2-Methylphenyl)butoxy)hexanal (ortho) |
Note: Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements. Friedel-Crafts acylation, followed by reduction of the ketone, is often a more reliable method for introducing primary alkyl groups. The para isomer is typically the major product due to reduced steric hindrance compared to the ortho positions.
Role of 6 4 Phenylbutoxy Hexanal As a Key Intermediate in Complex Molecule Synthesis
Precursor in Medicinal Chemistry Target Synthesis
In the realm of medicinal chemistry, 6-(4-Phenylbutoxy)hexanal serves as a crucial precursor for the synthesis of various therapeutic agents. Its structural components are often found in bioactive molecules, making it a valuable starting point for the development of new drugs.
One of the most significant applications of this compound is in the synthesis of beta-adrenoceptor agonists, a class of drugs used to treat respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.gov Salmeterol, a long-acting β2-adrenergic receptor agonist, is a prime example. google.comsigmaaldrich.comchemshuttle.com The synthesis of Salmeterol and its analogs often involves the reductive amination of this compound. drugfuture.com In this key step, the aldehyde group of this compound reacts with an appropriate amine, followed by reduction, to form the characteristic side chain of Salmeterol. This process underscores the strategic importance of this aldehyde in constructing the final drug molecule. google.comgoogle.comgoogleapis.com
Table 1: Synthesis of Salmeterol Analogs using this compound
| Precursor | Reagent(s) | Product | Application |
|---|---|---|---|
| This compound | (R)-phenylglycinol, NaBH(OAc)3 | (R)-Salmeterol intermediate | Synthesis of the enantiomerically pure (R)-Salmeterol. drugfuture.com |
| 6-(4-Phenylbutoxy)hexyl bromide | NaHCO3, DMSO | This compound | Kornblum oxidation to prepare the aldehyde for subsequent reductive amination. |
This table is interactive. Click on the headers to sort the data.
Beyond its role in Salmeterol synthesis, the structural motif of this compound is strategically incorporated into a variety of other bioactive frameworks. The lipophilic phenylbutoxy tail can enhance the binding of a molecule to its biological target, while the reactive aldehyde handle allows for the attachment of various pharmacophores. This versatility makes it a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities with desired pharmacological profiles. For instance, derivatives have been explored as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. researchgate.net
Enantioselective Synthesis Strategies Employing this compound
The creation of single-enantiomer drugs is a critical aspect of modern pharmaceutical development. Enantioselective synthesis strategies involving this compound are therefore of great interest, ensuring the production of the desired stereoisomer with high purity. nih.govorganic-chemistry.orgscienceopen.com
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of this compound, a chiral auxiliary can be attached to the molecule, directing subsequent transformations of the aldehyde group to produce a specific enantiomer. nih.govconicet.gov.ar For example, a chiral amine can be condensed with the aldehyde to form a chiral imine, which then undergoes a diastereoselective reaction. The auxiliary is subsequently removed, yielding the enantiomerically enriched product. williams.edu This approach has been successfully used in the synthesis of chiral amines and other important intermediates. wikipedia.org
Table 2: Chiral Auxiliary-Mediated Transformations
| Chiral Auxiliary | Reaction Type | Substrate | Outcome |
|---|---|---|---|
| Oxazolidinones | Aldol (B89426) Reaction | N-acyloxazolidinone | High diastereoselectivity for syn or anti aldol products. wikipedia.orgnih.gov |
| Camphorsultam | Michael Addition | N-methacryloylcamphorsultam | High diastereoselectivity in the addition of thiols. wikipedia.org |
This table is interactive. Click on the headers to sort the data.
Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis. rsc.orgbeilstein-journals.org In this strategy, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from a prochiral substrate like this compound. nih.govnih.govnih.gov For the derivatization of the aldehyde group, chiral catalysts can be employed in reactions such as asymmetric aldol reactions, hydrocyanations, or reductions. nih.gov These methods provide direct access to chiral alcohols, cyanohydrins, and other valuable building blocks with high enantiomeric purity, which are then used in the synthesis of complex, biologically active molecules. nih.gov
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of 6 4 Phenylbutoxy Hexanal Derived Scaffolds
Impact of the 4-Phenylbutoxy Moiety on Biological Interactions
The 4-phenylbutoxy moiety is a critical structural component that significantly influences the biological interactions of these scaffolds. Its lipophilic nature, comprising a flexible butoxy chain and a terminal phenyl group, facilitates interactions with hydrophobic pockets within receptor binding sites. The phenyl group, in particular, can engage in favorable π–π stacking interactions with aromatic amino acid residues, such as tryptophan and tyrosine, at the active site of target proteins like acetylcholinesterase (AChE). tandfonline.com
To understand the specific contribution of the 4-phenylbutoxy group, researchers have compared its activity with structurally related analogs. Studies on compounds with different alkoxyphenyl chains, such as phenylpropoxy, have been conducted to probe the importance of the linker length. For some receptors, such as the σ2 receptor, shortening the chain from a phenylpentyl to a phenylbutyl or phenylpropyl group can retain high binding affinity, suggesting a degree of flexibility in the receptor's hydrophobic channel. scielo.br
Conversely, replacing the flexible butoxy linker with more rigid structures like a benzylidene group, as seen in 3-(4-phenylbutoxy)benzylidene derivatives, can still result in significant inhibitory activity against certain enzymes. researchgate.net This indicates that while the butoxy chain provides conformational flexibility, a well-positioned phenyl ring, even on a more constrained backbone, can establish the necessary interactions for biological activity. The key determinant often lies in the ability of the terminal phenyl group to access and occupy a specific hydrophobic sub-pocket within the binding site.
The length of the alkyl chain connecting the phenyl group to the core scaffold is a crucial factor in determining ligand-receptor binding and subsequent biological activity. nih.gov Research across various receptor families has demonstrated that an optimal chain length often exists for achieving maximal affinity and efficacy. For instance, in cannabimimetic indoles, high-affinity binding to both CB1 and CB2 receptors requires a minimum alkyl chain length of three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain further to a heptyl group leads to a significant drop in binding affinity, highlighting a clear structural constraint within the receptor's binding pocket. nih.gov
This principle is echoed in studies of other receptors. For σ2 receptor ligands, while some tolerance is observed, significant changes in chain length can dramatically reduce affinity. scielo.br Similarly, studies on steroids with 6-phenylaliphatic substituents show that the length of the chain plays a critical role in both binding affinity and the mechanism of enzyme inactivation. nih.gov Computational and experimental data suggest that the alkyl chain's role is to properly orient the terminal phenyl group within a distinct hydrophobic binding site to trigger receptor activation or inhibition. nih.gov The size of this binding pocket ultimately dictates the optimal chain length for a given target. nih.govresearchgate.net
Functionalization Strategies for Modulating Bioactivity Profiles
Modifying the 6-(4-phenylbutoxy)hexanal scaffold through targeted functionalization is a key strategy for optimizing its bioactivity. By introducing different chemical groups, researchers can fine-tune properties such as receptor selectivity, binding affinity, and metabolic stability.
Halogenation, the introduction of halogen atoms like fluorine, chlorine, or bromine, is a widely used technique to enhance the pharmacological profile of a lead compound. diva-portal.org In derivatives of this compound, halogenation of the phenyl ring can significantly impact metabolic stability. For example, the introduction of a bromine atom to the phenyl group in N-benzyl-6-(4-(4-bromophenyl)butoxy)hexan-1-amine may increase its resistance to metabolic degradation.
Furthermore, halogenation can modulate receptor selectivity and binding affinity. Studies on A2B adenosine (B11128) receptor antagonists have systematically shown that introducing halogens can either increase or decrease affinity depending on the position and size of the halogen. diva-portal.org For instance, monohalogenation at a specific position (position 8) produced potent ligands regardless of the halogen used, while dihalogenation led to a decrease in affinity that was dependent on the size of the halogen atom. diva-portal.org Critically, the introduction of a fluorine atom has been shown to improve both solubility and microsomal stability, key pharmacokinetic properties for drug development. diva-portal.org
Substituting the terminal phenyl ring or modifying the amine group (in derivatives where the hexanal (B45976) has been converted to an amine) with other aryl or heteroaryl systems is another powerful strategy to alter bioactivity. Replacing the benzyl (B1604629) group on the amine of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine with a 4-bromo-2,5-dimethoxyphenethyl moiety was found to enhance receptor selectivity, demonstrating negligible affinity for several serotonin (B10506) receptors. This highlights how steric and electronic changes on the amine substituent can dictate interactions with off-target receptors.
The terminal phenyl ring itself is also a prime target for modification. Its replacement with other aromatic or heteroaromatic rings can alter the compound's hydrophobic and electronic profile, leading to changes in binding affinity and selectivity. Quantitative structure-activity relationship (QSAR) studies on related scaffolds have shown that the hydrophobicity and shape of substituents on the phenyl ring are critical determinants of inhibitory activity. nih.gov
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of this compound-derived scaffolds. bris.ac.ukkallipos.gr These methods allow researchers to visualize and analyze molecular interactions at an atomic level, providing insights that can guide the design of more potent and selective compounds. researchgate.net
Techniques such as molecular docking are used to predict the preferred binding pose of a ligand within a receptor's active site. For example, a docking study of a xanthone (B1684191) derivative containing a 4-phenylbutoxy moiety revealed that it binds to the active site of acetylcholinesterase through extensive π–π stacking interactions. tandfonline.com This type of analysis helps to explain the observed biological activity and provides a structural basis for further optimization.
Beyond simple docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, offering a more accurate picture of the binding event. ijrar.org Furthermore, quantitative structure-activity relationship (QSAR) models are developed to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, thereby accelerating the drug discovery process. ijrar.org By combining these computational approaches with experimental data, a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of features required for biological activity—can be achieved. nih.govnih.gov
Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of ligand-receptor complexes at an atomic level. nih.gov For scaffolds derived from this compound, MD simulations have been instrumental in elucidating their binding modes within the allosteric site of the P2X7 receptor. mdpi.combiorxiv.org
Researchers have utilized MD simulations to assess the stability of the ligand within the binding pocket and to characterize the key intermolecular interactions that govern binding affinity. mdpi.com For instance, simulations can reveal the importance of hydrophobic and ring-stacking interactions, such as π-stacking and π-π interactions, between the phenyl group of the ligand and aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the P2X7R binding site. mdpi.com
A typical MD simulation protocol for a this compound-derived ligand with the P2X7 receptor would involve:
System Setup: The initial coordinates of the ligand-protein complex, often obtained from molecular docking, are placed in a simulation box solvated with a water model (e.g., TIP3P) and counter-ions to neutralize the system. biorxiv.org
Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax to a stable state. biorxiv.org
Production Run: A long-duration simulation (e.g., 50-100 nanoseconds) is performed to generate a trajectory of the system's dynamic behavior over time. mdpi.combiorxiv.org
Analysis of the MD trajectory provides insights into the stability of the ligand's binding pose, the flexibility of the protein, and the specific amino acid residues involved in the interaction. For example, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. mdpi.com Interaction maps can be generated to visualize the persistent interactions between the ligand and the protein throughout the simulation. mdpi.com These simulations have shown that for potent antagonists, the ligand remains stably bound within the allosteric pocket, which is lined by key residues such as F88, F92, F95, F103, M105, F108, Y295, Y298, and I310. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can help in predicting the activity of new, unsynthesized analogs and in identifying the key molecular descriptors that influence their potency as, for example, P2X7R antagonists.
A QSAR study typically involves the following steps:
Data Set Preparation: A dataset of compounds with a common scaffold, such as the phenylbutoxy moiety, and their corresponding biological activities (e.g., IC50 values) is collected. nih.gov
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model development) validation techniques. nih.gov
For P2X7R antagonists, QSAR studies have highlighted the importance of certain physicochemical properties for activity. benthamscience.com For instance, a 3D-QSAR study on a series of 4,5-diaryl imidazoline (B1206853) P2X7R antagonists developed a pharmacophore model with features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, which are also relevant to the this compound scaffold. benthamscience.com The contour maps generated from such models can guide the modification of the scaffold to enhance activity. For example, a positive contour for a hydrophobic group in a specific region would suggest that adding a lipophilic substituent at that position could increase potency.
| Descriptor Type | Examples | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions with the target. |
| Steric | Molecular volume, surface area | Influences the fit of the ligand into the binding pocket. |
| Hydrophobic | LogP, molar refractivity | Crucial for interactions with nonpolar residues in the binding site and for membrane permeability. |
| Topological | Connectivity indices, shape indices | Describes the size, shape, and branching of the molecule. |
Virtual Screening and Lead Optimization Studies
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For scaffolds related to this compound, VS can be employed to discover novel P2X7R antagonists. nih.govmdpi.com VS can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based virtual screening utilizes the knowledge of known active compounds. A common method is pharmacophore modeling, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity is created based on a set of known active molecules. nih.gov This pharmacophore model is then used as a query to search for compounds in a database that match these features. For P2X7R antagonists, a pharmacophore model might include an aromatic ring, a hydrophobic tail, and a hydrogen bond acceptor, all of which can be found in the this compound structure. nih.govbenthamscience.com
Structure-based virtual screening relies on the 3D structure of the target protein, which can be obtained from X-ray crystallography, cryo-EM, or homology modeling. biorxiv.orgcardiff.ac.uk Molecular docking is the most common structure-based VS method, where compounds from a database are computationally placed into the binding site of the target protein and their binding affinity is estimated using a scoring function. nih.gov This approach has been successfully used to identify novel P2X7R antagonists by docking large compound libraries into the allosteric binding site of the receptor. nih.govmdpi.com
Once initial "hit" compounds are identified through virtual screening, the process of lead optimization begins. This involves the iterative design and synthesis of analogs to improve their potency, selectivity, and pharmacokinetic properties. nih.gov Computational methods play a crucial role in this phase. For instance, after identifying a hit with a phenylbutoxy scaffold, medicinal chemists can use the insights from SAR and QSAR studies to guide the structural modifications. For example, if MD simulations show that a particular region of the binding pocket is unoccupied, a substituent could be added to the phenyl ring to create additional favorable interactions.
The table below summarizes some of the key findings from lead optimization studies on P2X7R antagonists with related scaffolds.
| Compound Series | Key Structural Modification | Impact on Activity/Properties | Reference |
|---|---|---|---|
| 1,2,3-Triazolopiperidines | Modification of the N-linked heterocycle | Increased potency at human and rat P2X7R, improved physicochemical properties and CNS penetration. | nih.gov |
| Quinoline (B57606) analogs | Variations in the quinoline core and substituents | Identification of compounds with excellent cellular potency, low metabolic clearance, and good brain permeability. | cornell.edu |
| 6-Azauracil derivatives | Multi-parameter optimization of the scaffold | Improved potency and pharmacokinetic properties, leading to a clinical candidate. | researchgate.net |
These studies demonstrate the power of combining computational approaches with traditional medicinal chemistry to advance our understanding of the structure-activity relationships of compounds like this compound and to design novel therapeutic agents.
Advanced Analytical and Spectroscopic Characterization in Research of 6 4 Phenylbutoxy Hexanal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of a molecule, providing unambiguous evidence of its structure.
For 6-(4-phenylbutoxy)hexanal, ¹H NMR spectroscopy would identify all unique proton environments. The most distinctive signal is the aldehyde proton (-CHO), which is expected to appear significantly downfield (around δ 9.8 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons of the phenyl group would produce signals in the aromatic region (typically δ 7.1-7.3 ppm). The various methylene (B1212753) (-CH₂-) groups in the aliphatic chains would appear as multiplets at different chemical shifts, influenced by their proximity to the electron-withdrawing oxygen atom or the phenyl group.
¹³C NMR spectroscopy complements the proton data by detecting the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and would appear at the far downfield end of the spectrum (around 200 ppm). The carbons of the phenyl ring and the aliphatic chain would have characteristic chemical shifts, confirming the complete carbon framework of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on standard chemical shift values and analysis of analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde H (-CHO) | ~9.8 | Triplet (t) |
| Aromatic H's (C₆H₅-) | 7.15 - 7.30 | Multiplet (m) |
| -O-CH₂ - (ether) | ~3.95 | Triplet (t) |
| -CH₂ -O- (ether) | ~3.40 | Triplet (t) |
| Ar-CH₂ - | ~2.65 | Triplet (t) |
| Aliphatic -CH₂- groups | 1.30 - 1.80 | Multiplets (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on standard chemical shift values and analysis of analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C =O | ~202 |
| Aromatic C 's (ipso) | ~142 |
| Aromatic C 's (ortho, meta, para) | 125 - 129 |
| -O-C H₂- (ether) | ~71 |
| -C H₂-O- (ether) | ~70 |
| Aldehyde α-C H₂ | ~44 |
| Ar-C H₂- | ~35 |
| Aliphatic -C H₂- groups | 22 - 30 |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental for determining the molecular weight of a compound with high precision and for obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound is approximately 248.36 g/mol .
In an MS experiment, the molecule would be ionized, and the resulting molecular ion [M]⁺ would be detected. The high-resolution mass spectrum would provide the exact molecular formula. Furthermore, the molecular ion would undergo characteristic fragmentation, providing clues to the molecule's structure. Common fragmentation pathways for this compound would include cleavage alpha to the carbonyl group, McLafferty rearrangement characteristic of aldehydes, and cleavage at the ether linkage.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
| 248 | [C₁₆H₂₄O₂]⁺ | Molecular Ion (M⁺) |
| 135 | [C₉H₁₁O]⁺ | Cleavage of the ether C-O bond (phenylbutoxy moiety) |
| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the butyl chain |
| 58 | [C₃H₆O]⁺ | Product of McLafferty rearrangement |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of non-volatile or thermally sensitive compounds. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed. nih.gov This often involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. mdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, which is sensitive to the phenyl group in the molecule. To enhance sensitivity and selectivity for the aldehyde functional group, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed prior to HPLC analysis, with detection at a longer wavelength (e.g., 360 nm). thermofisher.comepa.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile compounds. nih.gov GC-MS can be used to monitor the synthesis of this compound by separating it from starting materials and byproducts. scioninstruments.comnih.gov The retention time from the GC provides a measure of the compound's identity, while the mass spectrometer provides a definitive structural fingerprint, confirming the identity of the peak and helping to identify any impurities. antec.de Dynamic headspace GC-MS is a particularly sensitive technique for analyzing aldehydes. scioninstruments.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy is highly effective for identifying key functional groups. The IR spectrum of this compound would be dominated by a very strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically appearing around 1725-1730 cm⁻¹. pressbooks.pubwpmucdn.com Other important signals include the C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chains (below 3000 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (just above 3000 cm⁻¹). The C-O-C stretch of the ether linkage would also be present, typically in the 1150-1085 cm⁻¹ region.
Raman Spectroscopy is a complementary technique. While the polar C=O bond gives a strong signal in IR, it is often weaker in Raman. Conversely, the non-polar C=C bonds of the aromatic ring and the C-C backbone produce strong and distinct Raman signals. americanpharmaceuticalreview.comlibretexts.org Therefore, Raman spectroscopy would be particularly useful for confirming the integrity of the aromatic system and the aliphatic backbone of the molecule. nih.govscifiniti.com
Table 4: Characteristic Vibrational Spectroscopy Frequencies for this compound
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR / Raman | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | IR / Raman | 3000 - 2850 | Strong (IR) |
| Aldehyde C=O Stretch | IR | 1730 - 1720 | Strong, Sharp |
| Aromatic C=C Bending | IR / Raman | 1600, 1475 | Strong (Raman), Medium (IR) |
| Ether C-O-C Stretch | IR | 1150 - 1085 | Strong |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov It also reveals how molecules pack together and interact with each other in the crystal lattice. mdpi.com
As this compound is described as an oil, it is not in a crystalline state suitable for single-crystal X-ray diffraction analysis at room temperature. google.com However, this technique would be invaluable if a suitable solid derivative of the compound could be synthesized and crystallized. For instance, converting the aldehyde to a solid hydrazone or oxime derivative could yield crystals. An X-ray structure of such a derivative would unambiguously confirm the molecular connectivity and provide critical insights into its preferred three-dimensional conformation and potential intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial in fields like drug design and materials science. jhu.edu
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Pathways with Enhanced Atom Economy
The advancement of green chemistry principles is a central theme in modern organic synthesis. For 6-(4-Phenylbutoxy)hexanal, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign, maximizing atom economy by minimizing waste.
Historically, the synthesis of this compound can be achieved by the oxidation of the corresponding alcohol, 6-(4-phenylbutoxy)hexan-1-ol, often using reagents like pyridinium (B92312) chlorochromate (PCC). google.com While effective, this method utilizes a stoichiometric amount of a chromium-based oxidant, which is environmentally hazardous and results in poor atom economy.
Future synthetic strategies are expected to pivot towards catalytic and more sustainable methods. Key areas of development include:
Catalytic Oxidation: Replacing stoichiometric oxidants with catalytic systems that use molecular oxygen or hydrogen peroxide as the terminal oxidant. This could involve transition-metal catalysts or metal-free organocatalytic systems.
One-Pot Tandem Reactions: Designing multi-step syntheses that can be performed in a single reaction vessel. For instance, a tandem etherification-oxidation sequence starting from 4-phenylbutanol and a suitable C6 diol derivative could streamline the process, reducing solvent usage and purification steps.
Biocatalysis: Employing enzymes, such as alcohol dehydrogenases or oxidases, for the selective oxidation of the precursor alcohol. Biocatalysis offers high selectivity under mild conditions (room temperature and neutral pH), generating minimal waste.
Table 1: Comparison of Synthetic Pathways for this compound
| Synthetic Strategy | Key Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|
| Classical Oxidation | Pyridinium Chlorochromate (PCC) google.com | High yield, reliable | Poor atom economy, toxic chromium waste |
| Catalytic Aerobic Oxidation | Transition-metal catalyst (e.g., Ru, Pd), O₂ | High atom economy, "green" oxidant | May require higher temperatures/pressures |
| Williamson Ether Synthesis followed by Oxidation | NaH, 4-Phenylbutanol, 1,6-dihalohexane derivative | Modular and versatile | Multi-step, use of stoichiometric base |
| Biocatalytic Oxidation | Alcohol Dehydrogenase, NAD⁺ cofactor | High selectivity, mild conditions, biodegradable | Enzyme stability, cofactor regeneration can be complex |
Exploration of Unconventional Reactivity and Catalysis for this compound Transformations
The aldehyde group is one of the most versatile functional groups in organic chemistry, but its full potential can be unlocked through the exploration of unconventional reactivity. Future research will likely apply novel catalytic methods to transform this compound into a diverse array of complex molecules that are otherwise difficult to access.
Emerging areas of catalytic exploration include:
Photoredox Catalysis: Using visible light to initiate radical-based transformations of the aldehyde. This could enable novel C-C bond formations, such as the addition of the aldehyde to olefins or the direct C-H functionalization of the carbon adjacent to the carbonyl group.
Plasma Catalysis: Employing low-temperature plasma to generate a cocktail of reactive species (ions, radicals, electrons) that can drive chemical reactions under mild conditions. tue.nl This could be used to promote unique transformations of the aldehyde or even activate the more inert C-H bonds along the alkyl chain.
Flow Chemistry: Conducting reactions in continuous flow reactors. This technique allows for precise control over reaction parameters (temperature, pressure, time), enhancing safety and enabling the use of highly reactive intermediates. It is particularly well-suited for integration with photoredox or electro-catalysis.
Dual Catalysis: Combining two different catalytic cycles (e.g., an organocatalyst and a transition-metal catalyst) to achieve transformations not possible with either catalyst alone. This could be used to construct complex chiral molecules starting from the achiral this compound.
Rational Design of Next-Generation Bioactive Molecules Based on the Phenylbutoxyhexanal Scaffold
The rational design of new bioactive compounds is a cornerstone of modern drug discovery. mdpi.com The this compound structure can be considered a "privileged scaffold"—a molecular framework that is capable of providing useful ligands for more than one type of biological receptor. nih.gov The phenylbutoxy moiety, in particular, is found in molecules targeting various pathways, including those involved in diabetes and respiratory diseases. gazette.gc.caresearchgate.net
Future research will focus on using this scaffold as a starting point for designing new generations of therapeutic agents. The aldehyde handle provides a convenient chemical anchor for diversification, allowing for the synthesis of large libraries of derivatives. Key strategies include:
Scaffold Hopping and Decoration: Systematically modifying the core structure by replacing the aldehyde with various nitrogen-, sulfur-, or oxygen-containing heterocycles (e.g., oxazoles, thiazoles, imidazoles). The phenyl ring can also be "decorated" with different substituents to fine-tune binding affinity and pharmacokinetic properties.
Fragment-Based Drug Discovery (FBDD): Using the phenylbutoxy moiety as a core fragment and building upon it by linking it to other small molecules known to interact with a specific biological target.
Target-Oriented Synthesis: Designing derivatives to inhibit specific enzymes or receptors. For example, based on existing data, derivatives could be designed as novel aldose reductase inhibitors for diabetic complications or as modulators of protein-protein interactions. researchgate.netnih.gov
Advanced Computational Methodologies for Predictive Chemical and Biological Research
Computational chemistry is an indispensable tool for accelerating the design and discovery process, reducing the need for costly and time-consuming experimentation. nih.gov For this compound and its derivatives, advanced computational methods can provide predictive insights into both chemical reactivity and biological activity. rug.nlunimi.it
Future research will increasingly rely on a synergistic relationship between computational and experimental work:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to predict the outcomes of unknown reactions, elucidate reaction mechanisms, and calculate spectroscopic properties, guiding the development of the unconventional catalytic transformations discussed in section 7.2.
Molecular Docking and Simulation: These techniques can predict how derivatives of the phenylbutoxyhexanal scaffold will bind to a target protein. By simulating the protein-ligand interactions, researchers can prioritize which compounds are most likely to be active, guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the potency of virtual compounds before they are ever synthesized.
AI and Machine Learning: Machine learning models trained on vast datasets of chemical reactions and biological screening results can predict novel synthetic pathways and identify potential biological targets for new molecules derived from the scaffold. virscidian.com
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Research Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Understanding transition states and reactivity for novel transformations. rug.nl |
| Molecular Docking | Predicting binding modes of derivatives | Identifying key interactions with a biological target (e.g., an enzyme active site). unimi.it |
| Molecular Dynamics (MD) Simulation | Assessing binding stability and conformational changes | Confirming the stability of a ligand in a binding pocket over time. rug.nl |
| Machine Learning Models | Predicting bioactivity and synthetic routes | Rapidly screening virtual libraries to identify high-potential candidates for synthesis. virscidian.com |
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
To fully realize the potential of the this compound scaffold, research must embrace automation and high-throughput methodologies. These technologies allow for the rapid execution of experiments on a miniature scale, accelerating discovery cycles from years to weeks. drugtargetreview.commt.com
The integration of these platforms represents a paradigm shift in chemical research:
High-Throughput Experimentation (HTE): HTE platforms, which use well-plates to run hundreds of reactions in parallel, can be used to rapidly screen catalysts, reagents, and conditions. nih.govanalytical-sales.com This is ideal for optimizing the novel synthetic pathways (7.1) or exploring the unconventional reactivity (7.2) of this compound.
Automated Synthesis Platforms: Once optimal reaction conditions are identified via HTE, robotic systems can perform the synthesis, purification, and analysis of entire libraries of compounds based on the phenylbutoxyhexanal scaffold. drugtargetreview.com
Closed-Loop Discovery: The ultimate future direction is the creation of fully autonomous discovery platforms. In such a system, an AI algorithm (7.4) would design a set of virtual molecules. An automated synthesis robot (7.5) would then synthesize these compounds, which would be tested by a high-throughput screening system. The results would be fed back to the AI, which would learn from the data and design the next, improved generation of molecules, creating a continuous cycle of design, synthesis, and testing. drugtargetreview.com
This integrated approach will dramatically increase the efficiency and effectiveness of molecular discovery, enabling the rapid development of next-generation materials and therapeutics derived from the versatile this compound scaffold.
Q & A
Basic: What are the key mechanisms by which hexanal delays fruit ripening, and how can these be experimentally validated?
Hexanal delays ripening by inhibiting enzymes involved in membrane phospholipid degradation and ethylene biosynthesis. Methodologically, researchers can:
- Treat fruits with hexanal vapor (e.g., 1200 ppm for 2 hours) and measure total soluble solids (TSS) to monitor starch breakdown .
- Quantify ethylene production using gas chromatography and assess gene expression (e.g., ACC synthase) via qRT-PCR .
- Compare treated vs. control samples for microbial growth inhibition (e.g., mesophilic bacteria, yeasts) using plate counts during storage at 4°C and 15°C .
Basic: How does hexanal induce apoptosis in fungal pathogens like Aspergillus flavus, and what experimental metrics confirm this activity?
Hexanal disrupts mitochondrial function and oxidative stress pathways. Key experimental approaches include:
- Measuring reactive oxygen species (ROS) production with fluorescent probes (e.g., DCFH-DA) and mitochondrial membrane potential using JC-1 staining .
- Conducting transcriptomic analysis to identify downregulated genes in energy metabolism (e.g., ATP synthase) and autophagy (e.g., ATG8) .
- Visualizing DNA fragmentation via TUNEL assays and spore morphology changes using scanning electron microscopy .
Basic: What validated analytical methods are recommended for quantifying hexanal in lipid oxidation studies?
Two robust methodologies are:
- Dynamic Headspace-GC/MS : Optimize purge gas flow (300 mL at 20 mL/min) and use a cooled injection system (-60°C) to focus hexanal desorbed from Tenax TA .
- Rice Matrix Analysis : Grind samples for improved sensitivity, use 30°C incubation to minimize water interference, and validate with spiked recoveries (e.g., 97–107% recovery at 5–50 ng/g) .
- Calibrate using hexanal standards (10 ng/mL–1 µg/mL) with m/z 56 for selected ion monitoring .
Advanced: How can researchers design experiments to assess the relationship between hexanal vapor pressure and antifungal efficacy?
Use a Central Composite Design to modulate vapor pressure by varying:
- Temperature (e.g., 15–35°C), which directly affects hexanal volatility .
- Water activity (aw) : Adjust using glycerol/NaCl solutions in model systems .
- Hexanal dose : Test 0–100 µL in sealed containers with Aspergillus niger cultures.
- Quantify inhibition zones and correlate with vapor pressure calculated via Antoine equation .
Advanced: How to resolve contradictions in hexanal's role in lipid oxidation under varying redox conditions?
Conflicting data arise from LOX-dependent vs. LOX-independent pathways:
- LOX-independent pathways : Add reducing agents (e.g., DTT, erythorbate) to isolated soy proteins and chelate iron (e.g., EDTA) to confirm iron-catalyzed hexanal formation .
- LOX-dependent pathways : Compare defatted soy flour (high LOX activity) with LOX-free ISP, using LOX inhibitors (e.g., nordihydroguaiaretic acid) to suppress hexanal .
- Kinetic modeling: Analyze peroxide value (PV) and hexanal formation rates under antioxidant (AP) treatments to distinguish primary vs. secondary oxidation .
Advanced: What methodological considerations are critical for synthesizing hexanal derivatives like 6-(4-Phenylbutoxy)hexanal for pharmaceutical applications?
- Stepwise synthesis : Start with N-[6-(4-phenylbutoxy)hexyl] benzene methanamine, followed by condensation with benzaldehyde derivatives and catalytic hydrogenation for deprotection .
- Characterization : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify aldehyde formation and GC/MS for purity (>95%) .
- Chirality control : Employ chiral column chromatography or enantioselective catalysts to isolate (IRS)-configured products for bioactive testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
